molecular formula C10H9N3O2 B1356468 (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid CAS No. 328084-14-6

(5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid

Cat. No.: B1356468
CAS No.: 328084-14-6
M. Wt: 203.2 g/mol
InChI Key: LUBYKFDMRGPUHL-UHFFFAOYSA-N
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Description

(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Scientific Research Applications

(5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid has several scientific research applications:

Safety and Hazards

The safety information for “(5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid” indicates that it is classified as a non-combustible solid . The flash point is not applicable . A Material Safety Data Sheet (MSDS) is available for further safety information .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active sites of enzymes, inhibiting their activity and thereby affecting metabolic pathways . Additionally, the compound can interact with DNA or RNA, influencing gene expression and protein synthesis. These molecular interactions are critical for understanding the compound’s therapeutic potential and its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are essential for understanding the compound’s potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by inhibiting or activating specific enzymes, leading to changes in the levels of metabolites . These interactions are important for understanding how the compound affects overall cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . These transport mechanisms are essential for understanding how the compound reaches its target sites and exerts its effects.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding how the compound interacts with its target biomolecules and exerts its effects at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then reacted with hydrazine hydrate to yield 3,5-diphenyl-1H-pyrazole. This intermediate is further reacted with chloroacetic acid to form this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazoline derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-9(15)6-8-11-10(13-12-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBYKFDMRGPUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589861
Record name (3-Phenyl-1H-1,2,4-triazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328084-14-6
Record name (3-Phenyl-1H-1,2,4-triazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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